Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
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Overview
Description
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by the presence of a phosphonic acid group and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps. One common method includes the reaction of a purine derivative with a phosphonic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Adefovir: An antiviral compound with a similar phosphonic acid group.
Tenofovir: Another antiviral agent with structural similarities.
Cidofovir: A nucleotide analog with comparable properties.
Uniqueness
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
612054-70-3 |
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Molecular Formula |
C10H16N5O5P |
Molecular Weight |
317.24 g/mol |
IUPAC Name |
[3-(6-aminopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
WCFJWHDBXBUIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CO)N |
Origin of Product |
United States |
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